(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol
Description
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a hydroxymethyl group at the 3rd position of the pyrrolopyridine ring
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(6-bromo-1-methylpyrrolo[3,2-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-4,13H,5H2,1H3 |
InChI Key |
BEWRSGZQWNNIGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-iodopyridine.
Introduction of the Bromine Atom: The bromine atom is introduced at the 6th position of the pyrrolopyridine ring through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Hydroxymethylation: The hydroxymethyl group is introduced at the 3rd position through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production methods for (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium azide, sodium methoxide, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. One of the primary targets is the fibroblast growth factor receptor (FGFR). The compound binds to the ATP-binding site of FGFR, inhibiting its kinase activity and preventing downstream signaling . This inhibition leads to the suppression of cell proliferation, migration, and invasion, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
- 4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3rd position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry. Additionally, its ability to inhibit FGFR signaling pathways distinguishes it from other similar compounds and highlights its potential as a therapeutic agent .
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